Strobilurin B

Description

Historical Context and Significance of Strobilurin B in Mycology Research

The story of this compound is intrinsically linked to the broader discovery of strobilurins, a class of fungicides that revolutionized agricultural practices. agropages.comapsnet.org The first members of this chemical family, Strobilurin A and B, were isolated from the wood-rotting mushroom Strobilurus tenacellus. agropages.comwikipedia.org This discovery in 1977 by Anke and co-workers marked a pivotal moment, unveiling a new class of natural products with potent antifungal properties. nih.gov The naming convention for these compounds was straightforward, with subsequent discoveries being labeled sequentially as Strobilurin C, D, and so on. researchgate.nettandfonline.com

The significance of this compound and its counterparts lies in their unique mechanism of action. They are potent inhibitors of mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex (also known as complex III). ontosight.aiadipogen.comresearchgate.net By binding to the quinone outside (Qo) site of cytochrome b, they block the electron transfer between cytochrome b and cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. agropages.comontosight.airesearchgate.net This mode of action, distinct from many existing fungicides at the time, made strobilurins, including this compound, a focal point for developing new and effective antifungal agents. ontosight.aicdnsciencepub.com

The natural strobilurins, while effective, had limitations for widespread agricultural use. However, their discovery provided a crucial chemical scaffold that inspired the synthesis of a new generation of more stable and efficacious synthetic fungicides. wikipedia.orgtandfonline.comtandfonline.com These synthetic analogs, such as azoxystrobin (B1666510) and kresoxim-methyl (B120586), have become some of the most important and widely used fungicides globally, a direct legacy of the initial research into natural compounds like this compound. wikipedia.orgresearchgate.net

Scope and Objectives of this compound Academic Inquiry

Academic research on this compound has been multifaceted, driven by a desire to understand its fundamental properties and potential applications. A primary objective has been to elucidate its biosynthetic pathway. nih.govnih.gov Scientists have investigated the precursor molecules and enzymatic steps involved in its production by Strobilurus tenacellus. nih.gov Isotopic labeling studies have been instrumental in confirming that strobilurins are derived from a linear tetraketide, which is initiated by a benzoate (B1203000) starter unit originating from the amino acid phenylalanine via cinnamate. nih.govrsc.org

Furthermore, research has focused on understanding the precise molecular interactions between this compound and its target site, the cytochrome bc1 complex. ontosight.ainih.gov This knowledge is crucial for understanding its antifungal activity and for designing new, more potent inhibitors. The unique β-methoxyacrylate moiety is a key structural feature responsible for its biological activity. ontosight.ai Studies have also explored the antifungal spectrum of this compound, confirming its activity against filamentous fungi and yeasts, but not bacteria.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

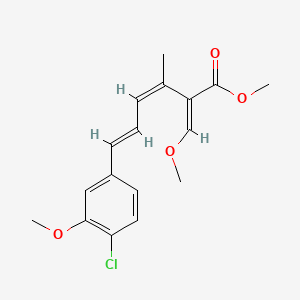

methyl (2E,3Z,5E)-6-(4-chloro-3-methoxyphenyl)-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClO4/c1-12(14(11-20-2)17(19)22-4)6-5-7-13-8-9-15(18)16(10-13)21-3/h5-11H,1-4H3/b7-5+,12-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIQYKMDNQULMX-PJUQCDRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1=CC(=C(C=C1)Cl)OC)C(=COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C=C/C1=CC(=C(C=C1)Cl)OC)/C(=C\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034040 | |

| Record name | Strobilurin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65105-52-4 | |

| Record name | Strobilurin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65105-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strobilurin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065105524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strobilurin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STROBILURIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM0W1U88IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies for Strobilurin B

Fungal Species as Natural Producers of Strobilurin B

This compound is a secondary metabolite produced by several species of fungi, primarily within the Basidiomycota division. These fungi often grow on decaying wood and play a role in nutrient cycling within their ecosystems. agroconsultasonline.comcdnsciencepub.com The production of strobilurins like this compound is thought to provide a competitive advantage by suppressing the growth of other fungi. cdnsciencepub.com

The first isolation of this compound was from the fungus Strobilurus tenacellus. wikipedia.orgrsc.org Since then, research has identified its presence in other fungal species. For instance, a specific strain of the Ascomycete Bolinea lutea has been found to produce this compound as its main strobilurin metabolite. nih.gov Other reported natural sources include Favolaschia tonkinensis and Xerula pudens. nih.gov While a wide variety of fungi produce other types of strobilurins, the documented producers of this compound are more specific. cdnsciencepub.com

Table 1: Fungal Species Producing this compound

| Fungal Species | Phylum | Reference(s) |

|---|---|---|

| Strobilurus tenacellus | Basidiomycota | ontosight.ai, wikipedia.org, rsc.org |

| Bolinea lutea (Strain F23523) | Ascomycota | nih.gov |

| Favolaschia tonkinensis | Basidiomycota | nih.gov |

| Xerula pudens | Basidiomycota | nih.gov |

Advanced Isolation and Purification Techniques for this compound

The isolation of this compound from fungal cultures is a multi-step process that leverages the compound's physicochemical properties. The general workflow involves cultivation of the producing fungus, extraction of the metabolites, and subsequent purification using advanced chromatographic and analytical methods. researchgate.netoup.com

The process typically begins with growing the fungal species in a suitable liquid culture medium, such as a malt (B15192052) extract medium, for an extended period. oup.com Once sufficient biomass and secondary metabolite production are achieved, the culture filtrate and/or mycelium are subjected to solvent extraction. Ethyl acetate (B1210297) is a commonly used solvent for this purpose, efficiently partitioning the strobilurins from the aqueous culture medium. oup.comvscht.cz

Following extraction, the crude extract, which contains a mixture of compounds, is concentrated and subjected to chromatographic separation. researchgate.net A common initial step is silica (B1680970) gel column chromatography, where solvents of increasing polarity (e.g., a stepwise gradient of acetone (B3395972) in hexane) are used to separate the extract into different fractions. oup.com

Fractions identified as containing the target compound are then further purified, often using High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, which can isolate the pure compound in larger quantities. nih.gov The final identification and structural confirmation of the isolated this compound are accomplished through spectroscopic analyses. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's chemical structure. researchgate.netnih.govjst.go.jp

Table 2: Methodologies for this compound Isolation and Purification

| Step | Technique | Description | Reference(s) |

|---|---|---|---|

| Extraction | Solvent Extraction | Use of organic solvents like ethyl acetate to extract compounds from fungal culture filtrate or mycelium. | oup.com, vscht.cz |

| Initial Separation | Column Chromatography | Separation of the crude extract into fractions using a stationary phase like silica gel and a mobile phase of varying polarity. | oup.com |

| Purification | High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique used to isolate the pure compound from semi-purified fractions. | nih.gov |

| Analysis & Identification | Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule, confirming its molecular weight and formula. | researchgate.net, jst.go.jp |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) | Provides detailed information on the atomic structure of the molecule, confirming the identity of this compound. | nih.gov |

Biosynthetic Pathways of Strobilurin B

Enzymatic Catalysis in Strobilurin B Biosynthesis

The formation of this compound is a multi-step process catalyzed by a suite of specialized enzymes. While the complete enzymatic cascade for this compound is still under investigation, significant insights have been gained by studying the well-characterized pathway of Strobilurin A, which shares the same core structure. nih.govnih.gov

The biosynthesis begins with a starter unit, benzoyl-CoA, which is derived from the amino acid phenylalanine via cinnamate. rsc.orgnih.gov A highly reducing polyketide synthase (PKS) then orchestrates the assembly of a linear tetraketide chain. nih.gov One of the most critical steps in the pathway is an oxidative rearrangement that forms the β-methoxyacrylate toxophore, the chemical group essential for the antifungal activity of strobilurins. nih.govnih.gov In the biosynthesis of Strobilurin A, this key rearrangement of the intermediate, prestrobilurin A, is catalyzed by a flavin-dependent (FAD) oxygenase. nih.govnih.gov Following this rearrangement, two distinct O-methylation steps are required to complete the synthesis, catalyzed by specific O-methyltransferase (O-MeT) enzymes. nih.govnih.gov

The biosynthesis of this compound follows this fundamental pathway but includes additional, crucial modifications to the aromatic ring: hydroxylation and chlorination. The precise enzymes responsible for these steps—a hydroxylase and a halogenase—have yet to be definitively identified within the known strobilurin biosynthetic gene cluster, representing a key area for future research. nih.gov

Table 1: Proposed Enzymatic Steps in this compound Biosynthesis

| Step | Enzyme Class (Inferred/Known) | Function | Substrate (Proposed) | Product (Proposed) |

|---|---|---|---|---|

| 1 | Phenylalanine Ammonia Lyase / etc. | Formation of Benzoate (B1203000) Starter Unit | L-Phenylalanine | Benzoyl-CoA |

| 2 | Polyketide Synthase (PKS) | Assembly of Polyketide Backbone | Benzoyl-CoA + Malonyl-CoA | Tetraketide Intermediate |

| 3 | Hydroxylase | Aromatic Ring Modification | Polyketide Intermediate | Hydroxylated Polyketide |

| 4 | Halogenase | Aromatic Ring Modification | Hydroxylated Polyketide | Chlorinated Polyketide |

| 5 | FAD-Dependent Oxygenase | Oxidative Rearrangement | Chlorinated Prestrobilurin | Aldehyde Intermediate |

| 6 | O-Methyltransferase 1 | First Methylation | Aldehyde Intermediate | Carboxyl-methylated Intermediate |

Genetic Regulation of this compound Production

The production of strobilurins is controlled at the genetic level by biosynthetic gene clusters (BGCs). nih.govnih.gov These are discrete sections of the fungal genome that contain all the genes encoding the enzymes required to produce a specific metabolite. The BGC for Strobilurin A has been identified in producing organisms like Strobilurus tenacellus and Strobilurus lutea. nih.govresearchgate.net This cluster contains the gene for the core polyketide synthase (stpks1) as well as genes for the FAD-dependent oxygenase (str9) and two O-methyltransferases (str2 and str3) that finalize the molecule's structure. nih.govresearchgate.net

Since this compound shares its core structure with Strobilurin A, its synthesis is dependent on the expression of these fundamental genes. However, a significant puzzle in the genetic regulation of this compound is the apparent absence of a halogenase gene within the characterized BGC. nih.gov This leads to two primary hypotheses: either the halogenase is encoded by a gene located elsewhere in the genome, outside the primary cluster, or it belongs to a novel class of enzymes not identifiable by current genomic annotation methods. This cryptic nature of the halogenation step is a key feature of its genetic regulation. nih.govdb-thueringen.de

Table 2: Key Genes in the Strobilurin Biosynthetic Gene Cluster and Their Putative Role in this compound Synthesis

| Gene (from S. tenacellus) | Enzyme Encoded | Putative Function in this compound Biosynthesis |

|---|---|---|

| stpks1 | Polyketide Synthase | Forms the core polyketide chain. nih.gov |

| str9 | FAD-Dependent Oxygenase | Catalyzes the key oxidative rearrangement to form the β-methoxyacrylate toxophore. nih.gov |

| str2 | O-Methyltransferase | Catalyzes the methylation of the carboxyl group. nih.gov |

| str3 | O-Methyltransferase | Catalyzes the methylation of the enol group. nih.gov |

| Unknown | Hydroxylase | Adds a hydroxyl group to the phenyl ring (gene not yet located in BGC). |

Comparative Analysis of this compound Biosynthetic Routes Across Organisms

This compound is primarily known to be produced by the basidiomycete fungus Strobilurus tenacellus. plantsciencejournal.org This organism also produces Strobilurin A. nih.gov Comparative studies have provided strong evidence that Strobilurin A and B are synthesized via parallel pathways rather than a linear one where A is a precursor to B. nih.gov This was demonstrated in studies where the biosynthesis of Strobilurin A could be selectively inhibited without impacting the production of this compound. nih.gov

The critical divergence point between the two pathways lies in the modification of the phenyl ring. The pathway to Strobilurin A proceeds with an unmodified benzoate starter unit, while the pathway to this compound incorporates hydroxylation and chlorination steps. It is currently unknown if these modifications occur on the initial starter unit before it enters the PKS machinery or on the polyketide chain at a later stage.

A comparison with other strobilurin-producing fungi, such as Bolinea lutea (renamed Strobilurus lutea), highlights organism-specific capabilities. nih.gov B. lutea produces Strobilurin A and other analogues but not the chlorinated this compound, indicating that the enzymatic machinery for halogenation is not universally present among strobilurin producers. nih.govnih.gov This is further supported by precursor-directed biosynthesis experiments. When a fluorinated analogue of the benzoate starter unit was fed to cultures of B. lutea, a novel fluorinated Strobilurin A was produced, but no corresponding fluorinated this compound was detected. This suggests that the downstream enzymes responsible for the modifications leading to this compound are either absent in this organism or are inhibited by the fluorinated substrate. nih.gov

Table 3: Comparative Features of Strobilurin A and this compound Biosynthesis

| Feature | Strobilurin A Biosynthesis | This compound Biosynthesis |

|---|---|---|

| Primary Producing Organisms | Strobilurus tenacellus, Strobilurus lutea | Strobilurus tenacellus |

| Starter Unit | Phenylalanine-derived Benzoate nih.gov | Phenylalanine-derived Benzoate nih.gov |

| Key Ring Modifications | None | Hydroxylation, Chlorination nih.gov |

| Relationship to Other Strobilurins | Synthesized independently of this compound. nih.gov | Synthesized via a parallel pathway to Strobilurin A; not a downstream product of it. nih.gov |

| Key Genetic Determinants | stpks1, str9, str2, str3 nih.gov | stpks1, str9, str2, str3, plus unknown hydroxylase and halogenase genes. nih.gov |

Molecular Mechanisms of Action of Strobilurin B

Inhibition of Mitochondrial Respiration by Strobilurin B at the Cytochrome bc1 Complex

The primary molecular target of this compound is the cytochrome bc1 complex, also known as Complex III, which is a critical component of the electron transport chain located in the inner mitochondrial membrane of fungi and other eukaryotes. sci-hub.seapsnet.orguepg.br Strobilurins, including this compound, are classified as Quinone outside Inhibitors (QoIs) because they specifically bind to the quinol oxidation (Qo) site on cytochrome b, one of the key subunits of the bc1 complex. sci-hub.seresearchgate.netplantsciencejournal.com

This binding action physically obstructs the transfer of electrons from ubiquinol (B23937) (coenzyme Q10) to cytochrome c1. sci-hub.seplantsciencejournal.combspp.org.uk The electron transport chain is a series of redox reactions that create a proton gradient across the inner mitochondrial membrane, driving the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. By blocking electron flow at the bc1 complex, this compound effectively short-circuits this process. sci-hub.seresearchgate.net The disruption of the energy cycle leads to a halt in ATP production, depriving the fungal cell of the energy required for essential metabolic processes and ultimately causing cessation of growth and cell death. ontosight.aisci-hub.seplantsciencejournal.com

Specific Binding Sites and Molecular Interactions of this compound

The fungicidal activity of this compound is intrinsically linked to its ability to bind with high affinity and specificity to the Qo site of cytochrome b. sci-hub.seresearchgate.net The Qo site is a bifurcated pocket, and strobilurins bind in the heme bl 'proximal' domain. oup.com The core of this interaction is mediated by the β-methoxyacrylate (MOA) moiety, a toxophore common to all strobilurin-class fungicides. ontosight.ainih.gov This structural feature is responsible for the binding to the enzyme pocket. researchgate.net

Although detailed crystallographic data for this compound itself is limited, studies on related strobilurins like azoxystrobin (B1666510) and kresoxim-methyl (B120586) have provided significant insights into the binding mechanism. sci-hub.seunimi.it The inhibitor fits into the Qo pocket, and its toxophore forms crucial interactions that block the natural substrate, ubiquinol, from binding and being oxidized. sci-hub.seresearchgate.net The binding is reversible, as demonstrated by the fact that natural products and their synthetic analogues can displace each other from the binding site. sci-hub.se The high specificity of this interaction explains the potent fungicidal activity of this compound and its derivatives. sci-hub.seapsnet.org

Downstream Cellular and Physiological Effects Mediated by this compound

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream cellular and physiological consequences. The most immediate and critical effect is the severe disruption of ATP synthesis, which starves the fungal cell of energy. researchgate.netnih.govfao.org This energy deficit halts vital functions, most notably spore germination, which is a highly energy-intensive process. researchgate.net

In plants, which also possess the cytochrome bc1 complex, the effects are more complex. While high concentrations can be phytotoxic, at lower levels, strobilurins can induce a range of physiological changes. uepg.brseedquest.com Inhibition of the primary respiratory pathway can activate the alternative oxidase (AOX) pathway. uepg.brseedquest.com Further downstream effects include an increase in the activity of nitrate (B79036) reductase, an enzyme crucial for nitrogen assimilation, and modulation of phytohormone levels. uepg.brseedquest.comresearchgate.net For instance, some strobilurins have been shown to inhibit the biosynthesis of ethylene (B1197577), a hormone associated with senescence. uepg.brresearchgate.net This can lead to a delay in leaf aging, a phenomenon often referred to as the "greening effect," where the plant retains its photosynthetic capacity for a longer period. bspp.org.ukresearchgate.net These combined effects can result in increased stress tolerance and, in some cases, enhanced crop yield even in the absence of disease pressure. researchgate.net

Mechanisms of Resistance to this compound at the Molecular Level

The high target-site specificity of strobilurins like this compound also makes them vulnerable to the development of resistance in fungal populations. apsnet.orgbiorxiv.org The predominant mechanism of resistance at the molecular level is the modification of the target site through point mutations in the mitochondrial gene encoding cytochrome b (CYTB). apsnet.orgapsnet.orgresearchgate.net

These single nucleotide polymorphisms result in amino acid substitutions in the Qo binding pocket, which reduce the binding affinity of the fungicide without critically impairing the respiratory function of the enzyme. biorxiv.orgapsnet.org The most widely reported and significant mutation is a substitution at codon 143, changing glycine (B1666218) to alanine (B10760859) (G143A). apsnet.orgresearchgate.netnih.govnih.gov This G143A substitution confers a high level of resistance to strobilurins. researchgate.netnih.govppjonline.org

Another mutation that has been identified in various plant pathogens is a change at position 129, from phenylalanine to leucine (B10760876) (F129L). apsnet.orgwipo.int This mutation generally confers a lower or moderate level of resistance compared to the G143A substitution. apsnet.orgfrac.info A third, less common mutation involves a change from glycine to arginine at position 137 (G137R), which also results in partial resistance. ppjonline.org The emergence of these resistant genotypes is a significant challenge in disease management, as the mutations are heritable and can spread rapidly within a pathogen population under selection pressure from fungicide use. biorxiv.orgapsnet.org

Table 1: Key Point Mutations in the Cytochrome b Gene Conferring Resistance to Strobilurins

| Mutation | Amino Acid Change | Codon Change (Example) | Level of Resistance Conferred |

| G143A | Glycine to Alanine | GGT to GCT | High researchgate.netnih.govppjonline.org |

| F129L | Phenylalanine to Leucine | TTC to TTA/CTC | Moderate apsnet.orgfrac.info |

| G137R | Glycine to Arginine | GGT to CGT | Partial ppjonline.org |

Biological Activities of Strobilurin B in Experimental Systems

Antifungal Spectrum and Potency of Strobilurin B in In Vitro Models

This compound has demonstrated notable activity against a range of fungi in laboratory settings. nih.govjst.go.jp The primary mechanism of action for strobilurins is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of cytochrome b. nih.govsci-hub.se This action disrupts the electron transport chain, halting the production of ATP and subsequently inhibiting fungal growth. sci-hub.seresearchgate.net

Studies have shown that strobilurins, as a class, are effective against a wide array of fungal pathogens, including those belonging to Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. sci-hub.seresearchgate.net The fungicidal activity of strobilurins is particularly potent against spore germination. sci-hub.seacademie-sciences.fr While specific data on the minimal inhibitory concentrations (MICs) of this compound against a comprehensive panel of fungi are not extensively detailed in the provided search results, the collective evidence for the strobilurin class points to a broad spectrum of activity. sci-hub.seresearchgate.netpensoft.net The activity of strobilurins is attributed to the presence of the (E)-β-methoxyacrylate moiety. cabidigitallibrary.org

Table 1: In Vitro Antifungal Activity of Strobilurin Analogs

| Compound/Analog | Target Fungi | Observed Effect | Reference |

| Strobilurin Analogs (general) | Broad spectrum of plant pathogenic fungi | Inhibition of mycelial growth and spore germination. sci-hub.seresearchgate.net | sci-hub.seresearchgate.net |

| Kresoxim-methyl (B120586) | Alternaria alternata | Over 80% biological efficacy. researchgate.net | researchgate.net |

| Azoxystrobin (B1666510) | Cladosporium fulvum | Significant reduction in mycelial growth. mdpi.com | mdpi.com |

| Pyraclostrobin (B128455) | Sclerotium rolfsii | EC₅₀ values ranging from 0.0291 to 1.0871 µg/ml. apsnet.org | apsnet.org |

| Strobilurin derivatives | Sphaerotheca fuliginea, Pseudoperoniospora cubensis | High in vivo activity. researchgate.net | researchgate.net |

Antifungal Efficacy of this compound in Plant Pathogen Systems

The practical application of strobilurins in controlling plant diseases has been a significant area of research. While Strobilurin A, a related compound, showed instability in light and volatility, which limited its effectiveness on plants, this led to the development of more stable synthetic analogs. sci-hub.se These synthetic strobilurins have demonstrated significant efficacy in controlling a wide range of commercially important fungal diseases on various crops. sci-hub.seapsnet.org

For instance, pyraclostrobin has shown high protective efficacy (up to 90%) against southern blight of Cynodon chinensis caused by Sclerotium rolfsii in both in vitro and field experiments. apsnet.org Similarly, new strobilurin analogs have exhibited promising in vivo activity against diseases like cucumber powdery mildew (Sphaerotheca fuliginea) and downy mildew (Pseudoperonospora cubensis). researchgate.netrsc.org The broad-spectrum activity of strobilurins makes them valuable tools in agriculture for managing diseases on cereals, fruits, vegetables, and nuts. researchgate.netpensoft.net

Table 2: Efficacy of Strobilurin Analogs against Plant Pathogens

| Strobilurin Analog | Target Disease | Crop | Efficacy | Reference |

| Pyraclostrobin | Southern Blight (Sclerotium rolfsii) | Cynodon chinensis | ~80-90% control efficacy. apsnet.org | apsnet.org |

| Trifloxystrobin | Cercospora Leaf Spot (Cercospora beticola) | Sugar Beet | Most efficient among tested strobilurins. apsnet.org | apsnet.org |

| Azoxystrobin | Various fungal diseases | 84 different crops | Broad-spectrum control. sci-hub.se | sci-hub.se |

| Kresoxim-methyl | Powdery Mildew, Rust | Wheat, Barley | Moderate to poor control of some diseases. sci-hub.se | sci-hub.se |

| Compound 8d (analog) | Powdery Mildew (Sphaerotheca fuliginea) | Not specified | Better efficacy than azoxystrobin and trifloxystrobin. rsc.org | rsc.org |

Investigation of Other Biological Activities of this compound in Cell Lines and Model Organisms

Beyond their well-established antifungal effects, strobilurins and their derivatives have been investigated for other biological activities.

Early studies on Strobilurin A and B reported high cytotoxic activity towards Ehrlich ascites tumor cells in vitro. davidmoore.org.uk This initial observation prompted further investigation into the antitumor potential of this class of compounds. davidmoore.org.uk More recent research has focused on synthetic strobilurin analogs. For example, a series of new strobilurin-pyrimidine analogs were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including A549 (lung carcinoma) and HL60 (promyelocytic leukemia). researchgate.net Some of these analogs demonstrated potent activity, with IC50 values in the nanomolar range against the HL60 cell line, suggesting potential for further development as antitumor agents. researchgate.net Thiadiazole derivatives, which can be incorporated into strobilurin structures, have also been noted for their anti-tumorigenic properties. tandfonline.com

Strobilurin fungicides can have broader physiological effects on plants beyond direct pathogen control. researchgate.netuepg.brunesp.br These compounds have been observed to influence plant physiology by modulating various biological pathways. researchgate.netunesp.br For instance, they can increase the efficiency of photosynthesis and nitrogen utilization. researchgate.net Strobilurins can also impact plant hormonal balance, leading to changes in the levels of abscisic acid and indole-3-acetic acid, and reducing ethylene (B1197577) production, which can delay senescence. researchgate.net Furthermore, strobilurins have been shown to induce systemic acquired resistance in plants, which can indirectly help in controlling bacterial and viral infections. researchgate.net At the cellular level, strobilurins can affect ATP production in non-target organisms due to their mechanism of action. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Strobilurin B and Its Derivatives

Elucidation of Key Pharmacophores in Strobilurin B for Biological Activity

The fungicidal activity of the strobilurin class, including this compound, is attributed to a specific arrangement of chemical groups known as the pharmacophore. This pharmacophore is responsible for binding to the target site, the quinol outer (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. researchgate.netresearchgate.net Inhibition of this complex disrupts the electron transport chain, halting ATP production and leading to fungal cell death. researchgate.net

The general structure of natural strobilurins can be conceptually divided into three main parts: a terminal side chain, a central aromatic bridge, and the toxophoric β-methoxyacrylate group. davidmoore.org.ukresearchgate.net

The β-Methoxyacrylate Group: This moiety is widely recognized as the primary pharmacophore for the entire strobilurin class. researchgate.netresearchgate.net Its E-configuration is crucial for activity, as it correctly orients the molecule within the Qo binding pocket of cytochrome b. jst.go.jp This structural element is the common feature in many natural and synthetic strobilurins that inhibit the bc1 segment of the respiratory chain. jst.go.jp

The Aromatic Bridge: In this compound, this bridge is a substituted benzene (B151609) ring. This planar structure helps to properly position the other two components of the molecule for optimal interaction with the target enzyme. davidmoore.org.uk The substitution pattern on this ring, particularly at the ortho position relative to the β-methoxyacrylate group, is important for maintaining the necessary conformation. researchgate.netunimi.it

The molecular formula for this compound is C₁₇H₁₉ClO₄. jst.go.jp The critical E-β-methoxyacrylate system is the common structural element responsible for the inhibition of the bc1 segment of the respiratory chain. jst.go.jp

Impact of Structural Modifications on this compound Potency and Specificity

The natural this compound molecule, while active, has limitations in terms of stability and spectrum of activity, which prompted extensive research into synthetic derivatives. davidmoore.org.uk Modifications to the strobilurin scaffold have led to the discovery of analogues with enhanced potency, broader fungicidal spectra, and improved stability. researchgate.netkoreascience.kr

Modifications of the Side Chain:

A primary strategy in developing new strobilurin analogues involves replacing the natural side chain with various heterocyclic systems. This approach has proven successful in creating compounds with improved and varied biological activities.

Introduction of Triazole Moieties: Incorporating 1,2,4-triazole (B32235) or 1,2,3-triazole rings, known pharmacophores in many antifungal agents, has yielded potent derivatives. researchgate.netdntb.gov.ua For example, certain 1,2,4-triazole derivatives showed fungicidal activities comparable to or better than the commercial fungicide Azoxystrobin (B1666510). researchgate.net Similarly, new derivatives bearing 1,2,3-triazole side chains exhibited good fungicidal activity against pathogens like Phytophthora capsici and Alternaria alternata. dntb.gov.ua

Introduction of Pyrimidine (B1678525) Moieties: A series of novel β-methoxyacrylate analogues were synthesized by integrating a substituted pyrimidine with the strobilurin pharmacophore. koreascience.kr Bioassays revealed that most of these compounds showed potent antifungal activities, with one derivative (where R=3-trifluoromethylphenyl) exhibiting better activity against all tested fungi than Azoxystrobin. koreascience.kr

Introduction of Pyrrolidine-2,4-dione (B1332186) Moieties: Researchers have synthesized β-methoxyacrylate derivatives containing a pyrrolidine-2,4-dione moiety. A key finding was that derivatives with an oxime ether bridging group had better fungicidal activity than those with a methylene (B1212753) bridging group, particularly against Rhizoctonia solani and Botrytis cinerea.

Introduction of Carboxylate Units: A series of ortho-substituted benzyl (B1604629) carboxylates were created by modifying the side chain of a traditional strobilurin fungicide. eurekaselect.com These novel derivatives exhibited potential in vitro fungicidal activities, with several compounds identified as promising candidates for further study. eurekaselect.com

The following table summarizes the impact of selected side-chain modifications on fungicidal activity.

| Derivative Class | Modification | Key Finding | Target Fungi | Reference |

| Triazole Derivatives | Introduction of 1,2,3-triazole side chains | Compounds 5f and 5g showed inhibition rates of 73.6% against P. capsici. | Phytophthora capsici, Alternaria alternata | dntb.gov.ua |

| Pyrimidine Derivatives | Integration of substituted pyrimidine | Compound 1d (R=3-trifluoromethylphenyl) showed better activity than Azoxystrobin. | Colletotrichum orbiculare, Botrytis cinerea, Phytophthora capsici | koreascience.kr |

| Pyrrolidine-2,4-dione Derivatives | Splicing of pyrrolidine-2,4-dione and β-methoxyacrylate via an oxime ether bridge | Derivatives with an oxime ether bridge showed superior activity. | Rhizoctonia solani, Botrytis cinerea | |

| Benzothiazole (B30560) Derivatives | Introduction of benzothiazole side chains | Compound 3g exhibited higher in vivo activity than Kresoxim-methyl (B120586). | Sphaerotheca fuliginea, Pseudoperoniospora cubensis | researchgate.net |

| 1,3,4-Oxadiazole (B1194373) Derivatives | Introduction of a 1,3,4-oxadiazole moiety | Some compounds showed activity against R. cerealis that was more effective than Azoxystrobin. | Sclerotinia sclerotiorum, Rhizotonia cerealis | sioc-journal.cn |

Modifications of the Pharmacophore:

While the β-methoxyacrylate group is critical, subtle modifications have been explored. For instance, the development of oxime ether-containing compounds like Kresoxim-methyl and Trifloxystrobin represented a significant evolution, creating a new generation of strobilurin fungicides. These modifications often enhance photostability and fine-tune the biological spectrum.

Computational Approaches in this compound SAR Analysis

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of strobilurin derivatives, accelerating the discovery of novel fungicides. nih.govresearchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. researchgate.net For example, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to study a series of strobilurin analogues containing arylpyrazole rings. researchgate.net Such models help to visualize the structural requirements for high potency and guide the design of new compounds by predicting their activity before synthesis. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies have been instrumental in understanding how strobilurin derivatives interact with the Qo site of the cytochrome bc1 complex. unimi.itnih.gov For instance, molecular modeling of dual-target fungicides combining strobilurin and SDHI pharmacophores showed that the designed compounds could form stable complexes with both the cytochrome b subunit and the succinate (B1194679) dehydrogenase enzyme. nih.gov These studies can also explain resistance mechanisms, such as the G143A mutation in the cytochrome b gene, and guide the design of fungicides that can overcome this resistance. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more refined understanding of the binding stability and conformational changes that are crucial for activity.

These computational approaches, often used in combination, provide a powerful platform for the rational design of new strobilurin derivatives. nih.gov They allow for a systematic exploration of SAR, helping to prioritize synthetic efforts on compounds with the highest probability of success. researchgate.netresearchgate.net

Synthetic Strategies and Derivatization of Strobilurin B

Total Synthesis Approaches for Strobilurin B and its Stereoisomers

The complex structure of this compound, featuring multiple stereocenters and conjugated double bonds, presents a considerable challenge for synthetic chemists. Consequently, several distinct total synthesis strategies have been developed to achieve its efficient and stereocontrolled construction.

One notable approach is a convergent, six-step total synthesis that relies on a hetero-bis-metallated pentadiene system as a key component. davidmoore.org.ukresearchgate.net This strategy employs two sequential palladium-catalyzed cross-coupling reactions to assemble the molecule. The synthesis begins with the creation of a vinylstannane intermediate, which then undergoes hydroboration to form a vinylboronate. nih.gov A chemoselective Suzuki-Miyaura coupling of this vinylboronate with an aryl iodide fragment is followed by a Stille reaction with a vinyl iodide to yield this compound with complete control over the geometry of the three double bonds. nih.gov

Table 1: Comparison of Selected Total Synthesis Approaches for this compound

| Approach | Key Reactions | Number of Steps | Overall Yield | Reference |

| Convergent Synthesis | Suzuki-Miyaura Coupling, Stille Coupling | 6 | 45% (for Stille coupling step) | davidmoore.org.uknih.gov |

| Linear Synthesis | Stereocontrolled Condensation, Reduction | 9 | 5.5% | davidmoore.org.ukresearchgate.net |

These synthetic routes primarily focus on obtaining the naturally occurring, most active stereoisomer of this compound.

Semisynthetic Modifications of this compound for Enhanced Bioactivity

While natural strobilurins like strobilurin A served as the inspiration for a multi-billion dollar class of agricultural fungicides, they are often unsuitable for direct use due to issues like photostability and volatility. davidmoore.org.ukresearchgate.net This led to extensive research focused on creating more robust synthetic and semisynthetic analogs. For instance, a common modification of strobilurin A involved replacing the unstable (Z)-olefinic bond with an ortho-disubstituted benzene (B151609) ring, resulting in a more light-stable stilbene (B7821643) analog. apsnet.org

However, the scientific literature predominantly focuses on the total synthesis of this compound or the generation of fully synthetic analogs inspired by its structure, rather than its direct semisynthetic modification. The presence of the substituted phenyl ring in this compound's native structure means that the stability-enhancing modifications applied to strobilurin A are not directly analogous. While the chemical modification of natural fungicides has been crucial for improving efficacy and stability, specific examples detailing the semisynthetic modification starting directly from isolated this compound are not extensively reported. ebi.ac.uk The development of new this compound-related fungicides has largely been driven by designing completely novel structures that incorporate the key pharmacophore but are assembled through total synthesis. sci-hub.se

Design and Synthesis of Novel this compound Analogs

The rational design and synthesis of novel analogs based on the this compound scaffold is a highly active area of research. The primary goal is to develop new compounds with a broader spectrum of activity, improved potency, and efficacy against fungicide-resistant strains. This is often achieved by retaining the essential β-methoxyacrylate pharmacophore while modifying the side chains, a strategy that has proven effective for discovering derivatives with enhanced biological activities. bohrium.com A common synthetic pathway involves reacting a key intermediate, such as (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, with various functionalized molecules. ebi.ac.ukscielo.brwikipedia.org

A significant focus has been the incorporation of diverse heterocyclic moieties into the strobilurin structure, leveraging principles like bioisosterism and the combination of active substructures. sci-hub.se These modifications have led to the discovery of several classes of potent fungicidal compounds.

Key Classes of Novel Strobilurin Analogs:

Triazole Derivatives: Analogs incorporating a 1,2,4-triazole (B32235) ring have been synthesized. Certain compounds from this class have demonstrated modest to good fungicidal activity against a range of pathogens, with some exhibiting efficacy comparable to the commercial fungicide Kresoxim-methyl (B120586). ebi.ac.uk

Pyrrolidine-2,4-dione (B1332186) Analogs: Splicing the pyrrolidine-2,4-dione moiety, a known reactive group in natural products, with the strobilurin β-methoxyacrylate group has yielded compounds with notable fungicidal activity, particularly when linked via an oxime ether bridge. scielo.br

Pyrimidine (B1678525) Derivatives: Inspired by the success of azoxystrobin (B1666510), which contains a pyrimidine ring, novel analogs integrating substituted pyrimidines with the strobilurin pharmacophore have been created. bohrium.com Notably, a compound featuring a 3-trifluoromethylphenyl substituted pyrimidine showed superior antifungal activity against several tested fungi compared to azoxystrobin. bohrium.com

Isothiazole Derivatives: The introduction of a 3,4-dichloroisothiazole ring has led to the development of highly potent fungicides. Modifications to the linker and the terminal group, such as replacing a carboxylic ester with a carboxamide, resulted in compounds with a broad spectrum of fungicidal activity and, in some cases, better efficacy in field trials against specific pathogens than commercial standards like azoxystrobin and trifloxystrobin.

Oxadiazole Derivatives: Based on bioisosterism principles, strobilurin derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been designed and synthesized. sci-hub.se Several of these compounds showed efficacy against Sclerotinia sclerotiorum that was comparable to azoxystrobin, and some were more effective against Rhizotonia cerealis than the same control. sci-hub.se

Other Heterocyclic Analogs: Research has also explored the inclusion of benzothiazole (B30560) and 1,3,5-substituted pyrazole (B372694) rings, leading to new derivatives with broad-spectrum fungicidal activity in vitro.

Table 2: Bioactivity of Selected Novel Strobilurin Analog Classes

| Analog Class (Introduced Moiety) | Design Rationale | Key Findings | Reference |

| 1,2,4-Triazole | Combination of active substructures | Modest to good activity against Rhizoctonia solani, Botrytis cinereapers, and Fusarium graminearum. | ebi.ac.uk |

| Pyrrolidine-2,4-dione | Splicing of reactive groups | Analogs with an oxime ether bridge showed better activity against R. solani and B. cinerea. | scielo.br |

| Pyrimidine | Inspired by commercial fungicides | Compound 1d (R=3-trifluoromethylphenyl) showed better activity than azoxystrobin against tested fungi. | bohrium.com |

| 3,4-Dichloroisothiazole | Introduction of active substructure | Compound 8d showed better efficacy against Sphaerotheca fuliginea than azoxystrobin and trifloxystrobin. | |

| 1,3,4-Oxadiazole | Bioisosterism | Activity against Sclerotinia sclerotiorum reached the level of azoxystrobin. | sci-hub.se |

| Benzothiazole | Structural diversity | Compound 3g exhibited higher in vivo activity against S. fuliginea and P. cubensis than Kresoxim-methyl. |

The continuous exploration of new synthetic strategies and the rational design of novel analogs underscore the enduring importance of the this compound chemical framework in the quest for new and improved fungicidal agents.

Ecological Roles and Environmental Dynamics of Strobilurin B

Role of Strobilurin B in Fungal Ecology and Inter-species Interactions

This compound, like other strobilurins, is a natural product of certain fungi, primarily wood-rotting Basidiomycetes such as Strobilurus tenacellus. wikipedia.orgcdnsciencepub.com In their natural habitat, these fungi produce strobilurins to gain a competitive advantage over other fungi that compete for the same nutritional resources. cdnsciencepub.comdavidmoore.org.ukmsu.edu This suppressive effect on competing fungi is a key aspect of their ecological role. wikipedia.orggoogle.com

The primary mechanism of action for strobilurins is the inhibition of mitochondrial respiration. msu.edusci-hub.se They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. sci-hub.sefrontiersin.orgresearchgate.net This binding blocks the electron transfer between cytochrome b and cytochrome c1, which in turn inhibits the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. frontiersin.orgresearchgate.net This disruption of the energy supply ultimately prevents the growth and proliferation of susceptible fungi. wikipedia.orgdoi.org

This potent antifungal activity is not limited to just a few species; strobilurins exhibit a broad spectrum of activity against all four major groups of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. sci-hub.se This wide-ranging efficacy underscores their importance in shaping fungal communities and influencing the dynamics of fungal populations in various ecosystems. slu.senumberanalytics.com The production of these compounds can be seen as a form of chemical warfare, allowing the producing fungus to secure its niche and resources. cdnsciencepub.comdavidmoore.org.uk

Environmental Fate and Persistence of this compound

The environmental fate of this compound and its synthetic analogues is influenced by several factors, including their physicochemical properties and various degradation processes. sci-hub.sejchr.org Generally, strobilurin compounds are known to degrade in soil, water, and on plant surfaces. jchr.orgnih.gov

Persistence in Soil: The persistence of strobilurins in soil, often measured by their half-life (DT50), can range from a few days to several months. nih.govresearchgate.net This variability is dependent on factors such as soil type, microbial activity, temperature, and pH. frontiersin.orgnih.gov Microbial degradation is considered a primary pathway for the breakdown of strobilurins in soil. frontiersin.orgnih.gov

Persistence in Aquatic Environments: In aquatic systems, the fate of strobilurins is influenced by processes like hydrolysis, photolysis (degradation by sunlight), and microbial degradation. nih.govjst.go.jp While hydrolysis is not always a major degradation route, photolysis can be significant, especially in surface waters. sci-hub.sejst.go.jp For instance, some strobilurin compounds are rapidly photodegraded. jst.go.jp However, their persistence can increase in systems where light penetration is limited. nih.gov Due to their potential toxicity to aquatic organisms, their presence and persistence in water bodies are of environmental concern. jchr.orgnih.gov

Factors Influencing Persistence: Several environmental factors can affect the persistence of this compound and its derivatives:

Microbial Activity: The presence of a diverse and active microbial community can significantly accelerate the degradation of strobilurins. frontiersin.orgnih.gov

Sunlight: Photodegradation is a key process in the breakdown of these compounds in the environment. sci-hub.sejst.go.jp Synthetic strobilurins have been engineered for greater photostability compared to their natural counterparts. msu.edu

Soil and Water Properties: Factors like pH, organic matter content, and temperature can influence both chemical and biological degradation rates. frontiersin.orgnih.gov

Table 1: Factors Influencing the Environmental Persistence of Strobilurins

| Factor | Influence on Persistence | References |

|---|---|---|

| Microbial Activity | High microbial activity generally leads to faster degradation and lower persistence. | frontiersin.orgnih.gov |

| Sunlight (Photolysis) | Exposure to sunlight can significantly break down strobilurin compounds, reducing their persistence. | sci-hub.sejst.go.jp |

| Soil Properties | Soil type, organic matter content, and pH can affect adsorption and degradation rates. | frontiersin.orgnih.gov |

| Water Properties | pH and the presence of substances that absorb light can influence hydrolysis and photolysis rates in aquatic systems. | nih.govjst.go.jp |

| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation. | nih.gov |

Biodegradation Pathways of this compound in Natural Ecosystems

Biodegradation is a critical process for the removal of strobilurin compounds from the environment, with microorganisms playing a vital role. nih.govresearchgate.netnih.gov Several bacterial and fungal species have been identified that can degrade strobilurins, often utilizing them as a source of carbon. frontiersin.orgnih.govresearchgate.net

Key Biodegradation Reactions: The microbial degradation of strobilurins involves several key biochemical reactions:

Hydrolysis of the Methyl Ester: A common initial step is the hydrolysis of the methyl ester group in the toxophore, which renders the compound non-fungicidal. researchgate.netnih.gov This reaction is often catalyzed by esterase enzymes. nih.gov

Cleavage of the Ether Linkage: Another important degradation step is the cleavage of the ether bond that connects the different ring structures within the molecule. researchgate.net

Ring Hydroxylation: Hydroxylation of the aromatic rings is another pathway, often followed by conjugation with other molecules. frontiersin.org

Isomerization: The double bond in the acrylate (B77674) moiety can undergo isomerization, altering the structure of the compound. frontiersin.org

Microorganisms Involved in Biodegradation: A variety of microorganisms have been shown to degrade strobilurins. Research has isolated several bacterial genera with this capability, including:

Arthrobacter frontiersin.orgresearchgate.net

Bacillus frontiersin.orgresearchgate.net

Klebsiella frontiersin.orgresearchgate.net

Pseudomonas frontiersin.org

Stenotrophomonas frontiersin.orgresearchgate.net

These microorganisms possess the necessary enzymes, such as esterases and oxidoreductases, to break down the complex structure of strobilurin molecules. researchgate.netnih.gov The degradation process can lead to the complete mineralization of the compound into carbon dioxide, water, and other simple inorganic molecules. researchgate.net

Table 2: Common Biodegradation Reactions for Strobilurins

| Reaction Type | Description | References |

|---|---|---|

| Ester Hydrolysis | Cleavage of the methyl ester group, often the initial step in detoxification. | researchgate.netnih.gov |

| Ether Linkage Cleavage | Breaking the bond between the phenyl and acrylate rings. | researchgate.net |

| Ring Hydroxylation | Addition of a hydroxyl group to the aromatic rings. | frontiersin.org |

| Isomerization | Change in the geometric configuration of the double bond in the acrylate portion. | frontiersin.org |

Advanced Research Methodologies in Strobilurin B Studies

Spectroscopic and Chromatographic Techniques for Strobilurin B Analysis

The isolation and structural characterization of this compound and its analogs rely heavily on a combination of chromatographic and spectroscopic methods. researchgate.net High-resolution mass spectrometry is fundamental in determining the molecular formula of these compounds. researchgate.netebi.ac.uk Further detailed structural elucidation is achieved through various spectroscopic analyses. researchgate.net

Chromatographic techniques are indispensable for the separation and purification of this compound from complex fungal extracts. researchgate.net High-performance liquid chromatography (HPLC) is a commonly used method for this purpose. oup.comrsc.org For the analysis of strobilurin fungicides in various matrices, both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are employed. oup.comoup.commdpi.comaustinpublishinggroup.com

Key Analytical Techniques Used in Strobilurin Analysis:

| Technique | Application | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula. | researchgate.netebi.ac.uk |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of strobilurin residues. | oup.commdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification and analysis of strobilurin fungicides. | oup.comoup.comaustinpublishinggroup.com |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Analysis of strobilurin fungicide residues in various samples. | rsc.org |

| Direct Analysis in Real Time (DART) Mass Spectrometry | Rapid screening of strobilurin residues. | acs.org |

| Desorption Electrospray Ionization (DESI) Mass Spectrometry | Confirmatory analysis of strobilurins. | acs.org |

| Micellar Electrokinetic Capillary Chromatography | Determination of strobilurin fungicide residues in fruits and vegetables. | oup.comoup.com |

These analytical methods, often used in conjunction, provide the robust data necessary for the identification, quantification, and structural analysis of this compound and related compounds. The development of sensitive and specific analytical techniques is crucial for both fundamental research and for monitoring these compounds in agricultural and environmental contexts. oup.com

Advanced Microscopy Techniques in this compound-Related Research

While the provided search results focus heavily on chemical and molecular techniques, the application of advanced microscopy in studying the effects of strobilurins on fungal morphology and cellular processes can be inferred. Techniques such as electron microscopy (both scanning and transmission) would be invaluable for visualizing the ultrastructural changes in fungal cells treated with this compound. This could include examining mitochondrial morphology, cell wall integrity, and other cellular components affected by the disruption of respiration. Fluorescence microscopy, coupled with specific fluorescent probes, could be used to visualize the localization of this compound within fungal cells or to monitor changes in mitochondrial membrane potential, a direct consequence of its mode of action.

In Silico Modeling and Cheminformatics for this compound

In silico modeling and cheminformatics have become increasingly important in the study of strobilurins, including this compound. nih.gov These computational approaches are used to understand structure-activity relationships (SAR), predict the binding of strobilurin analogs to their target site, and guide the design of new, more effective fungicides. nih.gov

Molecular docking simulations are a key tool in this area. These simulations predict the preferred orientation of a molecule when bound to a target protein. For example, docking studies have been used to model the binding of strobilurin-based fungicides to the cytochrome bc1 complex of various fungal pathogens. nih.govmdpi.com These models can help to explain the molecular recognition mechanisms and the impact of mutations, such as the G143A substitution, on fungicide binding. nih.gov

Cheminformatics involves the analysis of large datasets of chemical compounds to identify trends in their properties and activities. nih.gov This can be used to explore the chemical space of fungal metabolites and to compare the physicochemical properties of natural and synthetic pesticides. nih.govapsnet.org Such analyses can provide insights into the structural features that are important for biological activity and can help in the rational design of new compounds. For instance, cheminformatic analyses have been used to compare the properties of strobilurins with other classes of fungicides and to develop models for predicting toxicity. nih.gov

Applications of In Silico Modeling and Cheminformatics in Strobilurin Research:

| Methodology | Application |

| Molecular Docking | Predicting the binding mode of strobilurins to the cytochrome bc1 complex. |

| Understanding the molecular basis of resistance mutations. | |

| Guiding the design of new fungicide analogs. | |

| Cheminformatics | Analyzing structure-activity relationships (SAR). |

| Exploring the chemical space of natural and synthetic fungicides. | |

| Developing predictive models for bioactivity and toxicity. |

These computational methods, when integrated with experimental data, provide a powerful platform for accelerating the discovery and development of new antifungal agents based on the strobilurin scaffold.

Future Directions and Emerging Research Avenues for Strobilurin B

Exploration of Novel Bioactivities of Strobilurin B

While this compound is well-established as a potent antifungal agent, current research is actively exploring its potential for a wider range of biological activities. mdpi.comresearchgate.net The fundamental mechanism of action, which involves inhibiting the cytochrome bc1 complex in the mitochondrial respiratory chain, provides a strong basis for investigating its effects on other organisms and cellular processes. researchgate.netbiologists.comrutgers.edu

Emerging research is focused on evaluating this compound and its synthetic analogs for new applications. eurekaselect.com There is growing interest in its potential as an insecticide and nematicide. mdpi.comacs.org For instance, studies have shown that some mycotoxins exhibit insecticidal properties, suggesting that fungal metabolites like this compound could be valuable leads. acs.org Additionally, the disruption of mitochondrial respiration is a target in combating certain human diseases, opening avenues for this compound as a lead compound in drug discovery. google.com High-throughput screening against various biological targets is a key strategy in uncovering these novel bioactivities.

Development of Resistance Management Strategies for this compound Use

The widespread agricultural use of strobilurin fungicides has unfortunately led to the development of resistance in numerous fungal pathogens. msu.eduresearchgate.net This resistance is primarily caused by single-point mutations in the cytochrome b gene, the molecular target of this compound. scielo.bronvegetables.com A well-documented example is the G143A mutation, where a single amino acid substitution from glycine (B1666218) to alanine (B10760859) at position 143 confers a high level of resistance. msu.edunih.govfrac.info This mutation prevents the fungicide from effectively binding to its target site. scielo.brfrac.info

To address this critical issue, comprehensive resistance management strategies are being developed and implemented. researchgate.netonvegetables.comudel.eduahdb.org.uk Key approaches include:

Fungicide Rotation and Mixtures: A primary strategy involves rotating or using tank mixtures of this compound with fungicides that have different modes of action. onvegetables.comudel.edu This reduces the selection pressure for the development of resistant fungal strains. scielo.br

Monitoring Programs: The use of molecular techniques, such as PCR, allows for the rapid detection of resistance-conferring mutations like G143A in fungal populations. msu.eduahdb.org.uk This information is crucial for making informed decisions about fungicide applications.

Effective Dosage: Applying fungicides at the recommended label rates is essential. apsnet.org Using lower rates can inadvertently select for partially resistant individuals, accelerating the evolution of full resistance. apsnet.org

Integrated Pest Management (IPM): IPM programs combine chemical controls with other methods like the use of resistant crop varieties, cultural practices, and biological control agents to manage diseases sustainably and reduce over-reliance on a single class of fungicides. grdc.com.auglobalgrowthinsights.com

Research is also ongoing to develop new strobilurin analogs that can bypass existing resistance mechanisms. nih.govresearchgate.netrsc.org

Innovations in Sustainable Production of this compound and its Analogs

Traditionally, the commercial supply of strobilurin fungicides has depended on chemical synthesis. nih.gov However, there is a significant and growing trend towards more sustainable and environmentally friendly production methods. globalgrowthinsights.comresearchgate.net

Innovations in this area are focused on several key approaches:

Fermentation-Based Production: Research is underway to optimize the fermentation processes of Strobilurus tenacellus and other strobilurin-producing fungi to increase the yield of the natural compound. researchgate.net This involves manipulating culture conditions to enhance biosynthesis.

Metabolic Engineering: Advances in genetic and metabolic engineering are being applied to the fungal production strains. researchgate.net By understanding the biosynthetic gene clusters, researchers can engineer these organisms to produce higher quantities of this compound or novel, more effective analogs. researchgate.net

Biocatalysis: This approach uses enzymes to carry out specific chemical transformations, offering a greener alternative to traditional chemical synthesis for creating new strobilurin derivatives.

Precursor-Directed Biosynthesis: Studies have shown that feeding structural analogs of biosynthetic intermediates to the producing fungus can result in the creation of novel halogenated and pyridyl strobilurins. researchgate.net

These innovative production strategies aim to reduce the environmental footprint and improve the economic feasibility of producing this compound and its derivatives. researchgate.net

Interdisciplinary Research Integrating this compound Knowledge

The future advancement of this compound research and application hinges on a collaborative, interdisciplinary approach. Integrating knowledge from diverse scientific fields is essential to address complex issues like fungicide resistance and to fully exploit the potential of this chemical class. researchgate.net

This integrated research involves experts from:

Mycology and Plant Pathology: To provide a deep understanding of fungal pathogens and their interactions with host plants, which is fundamental for effective disease control. researchgate.netimv-journal.kz

Biochemistry and Molecular Biology: To investigate the precise molecular mechanisms of action and the development of resistance. rutgers.eduresearchgate.net

Chemistry: To design and synthesize novel strobilurin analogs with improved properties, such as enhanced efficacy or a better environmental profile. eurekaselect.com

Agronomy and Environmental Science: To develop sustainable agricultural practices that incorporate this compound and to study its fate and impact in the environment. mdpi.com

Computational Biology: To use molecular modeling and bioinformatics to predict interactions between fungicides and their targets, and to understand the structural basis of resistance. nih.gov

By combining these areas of expertise, researchers can create a synergistic effect, accelerating the development of new and improved strobilurin-based solutions for agriculture and potentially other fields.

Q & A

Q. What experimental methods are recommended for quantifying Strobilurin B in biological samples?

To quantify this compound in complex matrices like fungal cultures or plant tissues, use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Calibration curves with known concentrations should be validated for linearity, accuracy, and precision. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Replicate measurements (n ≥ 3) and report limits of detection (LOD) and quantification (LOQ) .

Q. Which in vitro models are suitable for assessing the antifungal efficacy of this compound?

Common models include broth microdilution assays (CLSI M38/M27 guidelines) to determine minimum inhibitory concentrations (MICs) and agar diffusion tests for zone-of-inhibition measurements. Standardize fungal inoculum density (e.g., 1–5 × 10³ CFU/mL) and control for solvent effects (e.g., DMSO ≤1% v/v). Include positive controls (e.g., azoles) and validate results with time-kill kinetics .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

Store this compound in airtight, light-protected containers at –20°C. For aqueous solutions, use buffers (pH 6–7) and avoid prolonged exposure to UV light. Conduct stability tests via repeated HPLC analyses over 24–72 hours under experimental conditions (e.g., varying temperatures or light exposure) to quantify degradation rates .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported EC50 values of this compound across fungal species?

Discrepancies may arise from differences in fungal strain susceptibility, incubation conditions (e.g., temperature, humidity), or assay endpoints (e.g., mycelial growth vs. spore germination). Conduct comparative studies using standardized protocols (CLSI guidelines) and perform meta-analyses to identify confounding variables. Use multivariate regression to isolate factors influencing potency .

Q. How can photodegradation of this compound be mitigated in field-based studies?

Formulate this compound with UV-absorbing adjuvants (e.g., titanium dioxide) or encapsulate it in lipid nanoparticles. Monitor degradation using LC-MS under simulated sunlight (e.g., Xenon arc lamps) and correlate with bioactivity loss. Field trials should include control plots with light-exposed and protected treatments to quantify efficacy retention .

Q. What experimental designs optimize the study of this compound’s synergistic effects with other fungicides?

Use checkerboard assays or factorial designs to evaluate synergistic/antagonistic interactions. Calculate fractional inhibitory concentration indices (FICIs) and validate results with time-lapse microscopy or transcriptomic profiling. Ensure combinatorial doses are sub-inhibitory (≤0.5× MIC) to avoid masking effects .

Q. How do resistance mechanisms in fungi impact this compound’s efficacy, and how can they be studied?

Resistance often arises from mutations in the cytochrome b gene (e.g., G143A). Employ whole-genome sequencing of resistant strains and compare with wild-type isolates. Use molecular docking simulations to assess this compound’s binding affinity to mutated proteins. Cross-resistance studies with other QoI inhibitors (e.g., azoxystrobin) are critical .

Methodological Considerations

- Data Contradiction Analysis : Apply systematic reviews (PRISMA guidelines) to aggregate conflicting findings. Use sensitivity analyses to weigh studies by quality (e.g., sample size, blinding) and heterogeneity metrics (I² statistic) .

- Experimental Replication : Document protocols in line with NIH preclinical guidelines, including raw data deposition in repositories like Zenodo. Provide stepwise synthesis details (e.g., reaction yields, purity ≥95% via NMR) to ensure reproducibility .

- Statistical Rigor : Consult statisticians for power analyses to determine sample sizes. For bioassays, use non-linear regression (e.g., log-dose vs. response) and report 95% confidence intervals for EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.